molecular formula C23H24N4O3S B12481856 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B12481856
M. Wt: 436.5 g/mol
InChI Key: FWBUKLINOIFFFZ-UHFFFAOYSA-N
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Description

1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a dihydropyrrolo[2,3-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the dihydropyrrolo[2,3-c]pyrazole core, the introduction of the sulfonyl group, and the final coupling with the pyrrolidinone ring. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the dihydropyrrolo[2,3-c]pyrazole core through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Coupling Reactions: Final coupling with the pyrrolidinone ring using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one
  • 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-thione
  • 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the dihydropyrrolo[2,3-c]pyrazole core with the sulfonyl group and the pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[4-[[6-(2,6-dimethylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]sulfonyl]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C23H24N4O3S/c1-16-5-3-6-17(2)22(16)26-14-12-18-15-24-27(23(18)26)31(29,30)20-10-8-19(9-11-20)25-13-4-7-21(25)28/h3,5-6,8-11,15H,4,7,12-14H2,1-2H3

InChI Key

FWBUKLINOIFFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC3=C2N(N=C3)S(=O)(=O)C4=CC=C(C=C4)N5CCCC5=O

Origin of Product

United States

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